molecular formula C16H13N5O3 B2879612 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium CAS No. 1643776-03-7

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium

Cat. No.: B2879612
CAS No.: 1643776-03-7
M. Wt: 323.312
InChI Key: DCIUQXJZGWFWBT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium is a complex organic compound featuring a triazole ring, a nitro group, and a biphenyl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the triazole ring can be achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the Biphenyl Moiety: The biphenyl group can be introduced through a Suzuki coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated triazole in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the Suzuki coupling reaction using more efficient catalysts and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitro group can undergo reduction to form an amino group under catalytic hydrogenation conditions.

    Reduction: The compound can be reduced using reagents like lithium aluminum hydride to yield various reduced forms.

    Substitution: The triazole ring can undergo nucleophilic substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Hydrogen gas with a palladium on carbon catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Reduction: Amino derivatives of the triazole ring.

    Substitution: Various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In organic synthesis, 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

This compound may serve as a lead compound in drug discovery, particularly in the development of antimicrobial or anticancer agents due to its potential bioactivity.

Medicine

In medicinal chemistry, derivatives of this compound could be explored for their pharmacological properties, including their ability to interact with biological targets such as enzymes or receptors.

Industry

In materials science, the compound could be used in the development of new materials with specific electronic or optical properties, given its aromatic and nitro functionalities.

Mechanism of Action

The mechanism of action of 4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or modulating their activity. The nitro group could be involved in redox reactions, while the triazole ring might participate in hydrogen bonding or π-π interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    4-(Nitroazanidyl)-1-[2-oxo-2-(4-methylphenyl)-ethyl-1H-1,2,4-triazol-4-ium: Similar structure but with a methyl group instead of a phenyl group.

    4-(Aminoazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium: Contains an amino group instead of a nitro group.

Uniqueness

4-(Nitroazanidyl)-1-[2-oxo-2-(4-phenylphenyl)-ethyl-1H-1,2,4-triazol-4-ium is unique due to the presence of both a nitro group and a biphenyl moiety, which can confer distinct electronic and steric properties. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

nitro-[1-[2-oxo-2-(4-phenylphenyl)ethyl]-1,2,4-triazol-4-ium-4-yl]azanide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N5O3/c22-16(10-19-12-20(11-17-19)18-21(23)24)15-8-6-14(7-9-15)13-4-2-1-3-5-13/h1-9,11-12H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCIUQXJZGWFWBT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)CN3C=[N+](C=N3)[N-][N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.